

Application Notes and Protocols for the Analysis of N-Cholyl-L-alanine

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Compound of Interest

Compound Name: *N-Cholyl-L-alanine*

Cat. No.: *B15572821*

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Introduction

N-Cholyl-L-alanine is a bile acid conjugate, an endogenous metabolite formed through the amidation of cholic acid with the amino acid L-alanine. This biotransformation is catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme in the liver or can be mediated by the gut microbiome.[1][2] As a unique molecular entity combining a bile acid and an amino acid, **N-Cholyl-L-alanine** is emerging as a molecule of interest in the study of the gut-liver axis, metabolic signaling, and as a potential biomarker for various physiological and pathological conditions.

Bile acids are well-established signaling molecules that regulate lipid, glucose, and energy metabolism through receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[3] L-alanine is a non-essential amino acid involved in protein synthesis and glucose metabolism.[4] The conjugation of these two molecules suggests a potential role for **N-Cholyl-L-alanine** in integrating and modulating these diverse signaling pathways. This document provides detailed experimental protocols for the sensitive and specific quantification of **N-Cholyl-L-alanine** in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of **N-Cholyl-L-alanine** and related compounds using LC-MS/MS. These values are compiled from various studies on bile acid and amino acid quantification and serve as a reference for expected analytical performance.

Table 1: LC-MS/MS Method Performance for N-Acyl Amino Acids and Bile Acids

Analyte	Matrix	LOD (Limit of Detection)	LOQ (Limit of Quantification)	Linearity Range	Reference
N-Oleoyl Glycine	Brain, Plasma	-	0.5 ng/mL	0.5 - 500 ng/mL	Generic LC-MS/MS method for N-acyl amino acids
N-Oleoyl Alanine	Brain, Plasma	-	0.5 ng/mL	0.5 - 500 ng/mL	Generic LC-MS/MS method for N-acyl amino acids
Various Amino Acids	Plasma	0.60 µM	2.0 µM	2.0 - 1500 µM	[5]
Various Bile Acids	Serum, Plasma, Liver	0.05 - 5 nM	0.1 - 10 nM	0.1 - 1000 nM	[6]
N-acyl alanine methyl esters	Bacterial Culture	-	2.0 µM	-	

Table 2: Example MRM Transitions for **N-Cholyl-L-alanine** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Polarity
N-Cholyl-L-alanine	480.3	74.1	25	Negative
N-Cholyl-L-alanine	480.3	407.3	20	Negative
d4-Cholic Acid (Internal Standard)	413.3	347.3	22	Negative

Experimental Protocols

Sample Preparation from Human Feces

This protocol outlines the extraction of **N-Cholyl-L-alanine** from human fecal samples for LC-MS/MS analysis.

Materials:

- Frozen human fecal sample (~50 mg)
- Phosphate-buffered saline (PBS), pH 7.4
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Internal standard solution (e.g., d4-Cholic Acid in methanol, 1 µg/mL)
- 1.5 mL microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm, PTFE)

- LC-MS vials

Procedure:

- Weigh approximately 50 mg of frozen fecal sample into a 1.5 mL microcentrifuge tube.
- Add 500 μ L of ice-cold PBS.
- Homogenize the sample by vortexing vigorously for 5 minutes.
- Add 1 mL of ice-cold acetonitrile containing the internal standard to the homogenate for protein precipitation and metabolite extraction.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of 50% methanol in water.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Filter the supernatant through a 0.22 μ m syringe filter into an LC-MS vial.

LC-MS/MS Analysis

This protocol describes a general LC-MS/MS method for the quantification of **N-Cholyl-L-alanine**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

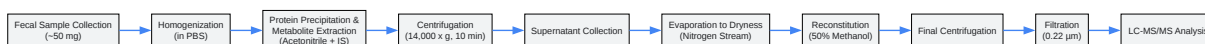
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: Linear gradient to 95% B
 - 15-18 min: Hold at 95% B
 - 18.1-20 min: Return to 10% B and equilibrate

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument

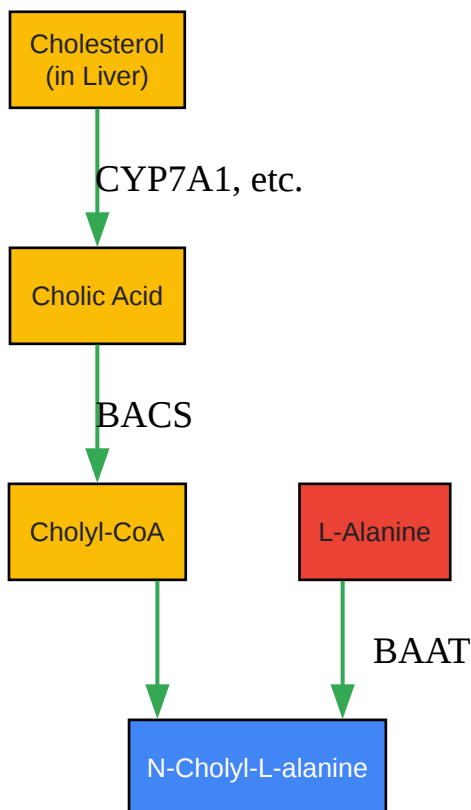
- MRM Transitions: As listed in Table 2 (these are proposed transitions and should be optimized empirically).

Visualizations



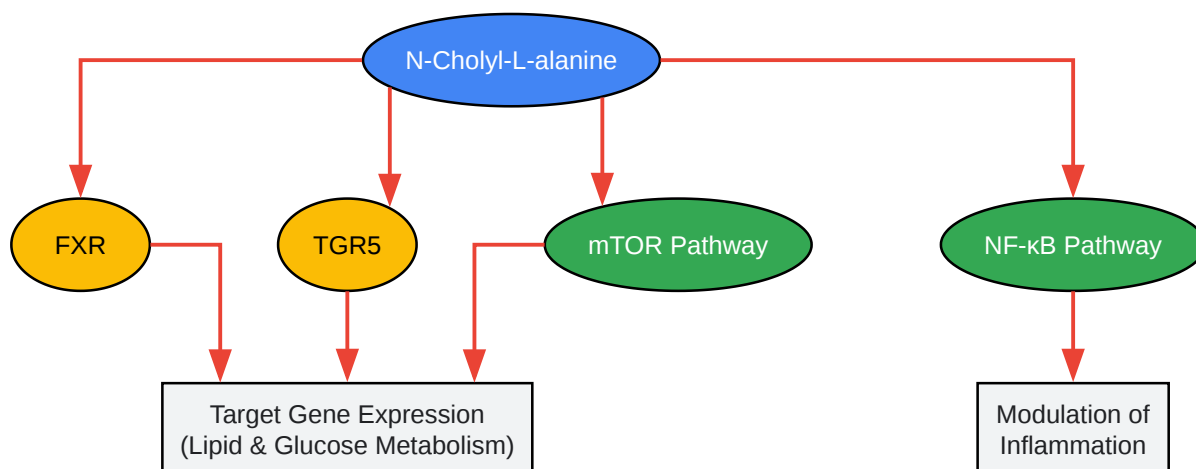
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Caption: Experimental workflow for **N-Cholyl-L-alanine** analysis.



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Caption: Biosynthesis of **N-Cholyl-L-alanine**.



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Caption: Potential signaling pathways of **N-Cholyl-L-alanine**.

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